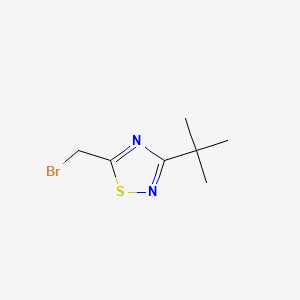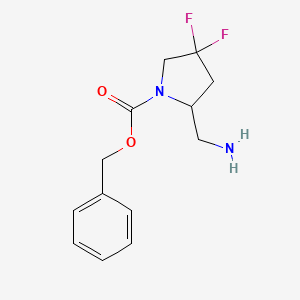![molecular formula C6H9BF3KO2 B13478086 Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate is a chemical compound known for its unique structure and properties. It is a boron-containing compound with a spirocyclic structure, which makes it an interesting subject for research in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate typically involves the reaction of a boronic acid derivative with a potassium salt under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can produce a wide range of functionalized boron compounds .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, it can interact with enzymes and other proteins, affecting their function. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(6-oxaspiro[2.5]octan-1-yl)boranuide
- Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate
Uniqueness
Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are important .
Eigenschaften
Molekularformel |
C6H9BF3KO2 |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
potassium;5,8-dioxaspiro[3.4]octan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c8-7(9,10)5-3-6(4-5)11-1-2-12-6;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
HIIHIKCKQLHKFR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC2(C1)OCCO2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


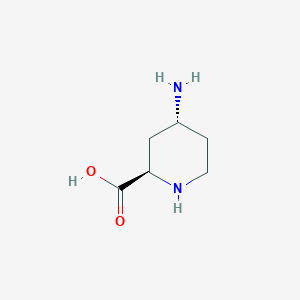

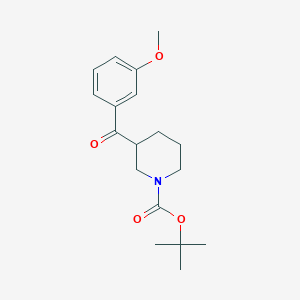
![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
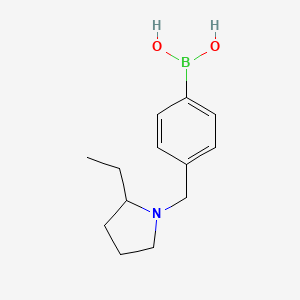
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
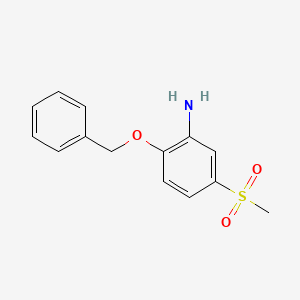
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)
